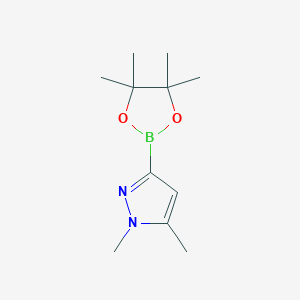![molecular formula C17H14N4O6 B2606821 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396867-34-7](/img/structure/B2606821.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H14N4O6 and its molecular weight is 370.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis of Novel Heterocyclic Compounds
This compound is used as an initiative for preparing new heterocyclic compounds, such as benzodifuranyl, 1,3,5-triazines, and oxadiazepines. These new chemical structures are characterized based on elemental and spectral analysis, including IR, NMR, and MS. The synthesized compounds have shown promise as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Evaluation of Biological Activities
The compound has been instrumental in the design and synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities. The synthetic route involved the formation of the dihydropyrimidine skeleton and installation of the pyrimidine ring with an amino group. The structures of all newly synthesized compounds were characterized by analytical data, IR, 1H NMR, and mass spectrometry, indicating their potential in scientific research applications (Wanare, 2022).
Computational Elucidation and Molecular Docking Studies
Computational Studies and Synthesis
This compound has been used in a study describing an efficient method for the synthesis of substituted carboxamide derivatives. The formation of these products was investigated and supported by theoretical calculations, highlighting the importance of computational studies in understanding the chemical synthesis process (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Molecular Docking Studies
Research involving this compound has extended to docking studies, where novel derivatives are characterized and evaluated for their potential in various biological applications. These studies are crucial for understanding the interaction between the synthesized compounds and biological targets, aiding in the development of effective therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antiviral and Antitumor Applications
Anti-Influenza Virus Activity
Some derivatives of this compound have shown remarkable activity against avian influenza virus, demonstrating the compound's potential in the development of antiviral agents. The study involved synthesizing novel benzamide-based aminopyrazoles and testing them for their efficacy against influenza A virus (subtype H5N1) (Hebishy, Salama, & Elgemeie, 2020).
Potential in Cancer Treatment
The compound has also been involved in the discovery of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment. These inhibitors exhibit excellent enzyme potency and cellular potency, showing significant potential in the therapeutic landscape for cancer (Penning et al., 2009).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(3-methyl-1,2-oxazol-5-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c1-9-4-14(27-20-9)19-15(22)11-6-18-17(24)21(16(11)23)7-10-2-3-12-13(5-10)26-8-25-12/h2-6H,7-8H2,1H3,(H,18,24)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSWRXHQZJNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2606739.png)

![N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2606744.png)




![5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2606750.png)
![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2606754.png)
![6-Tert-butyl-2-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2606755.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B2606756.png)
![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)